molecular formula C4H7Br B116875 3-Bromo-2-methylpropene CAS No. 1458-98-6

3-Bromo-2-methylpropene

Cat. No.: B116875
CAS No.: 1458-98-6
M. Wt: 135 g/mol
InChI Key: USEGQJLHQSTGHW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Bromo-2-methylpropene plays a significant role in various biochemical reactions. It is known to interact with enzymes and proteins involved in amino acid synthesis. For instance, it is used in the synthesis of (S)-α-alkylcysteines through chiral phase transfer alkylation . This interaction involves the formation of a covalent bond between the bromine atom of this compound and the nucleophilic sites on the enzyme or protein, leading to the formation of a stable complex .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can cause the massive deguanylation of guanine-based nucleosides and deadenylation of adenine-based nucleosides . These modifications can lead to significant changes in gene expression and cellular function, potentially disrupting normal cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromine atom in the compound acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the compound can induce changes in gene expression by modifying nucleosides in DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be light-sensitive and can degrade upon prolonged exposure to light . This degradation can lead to a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing significant toxicity . At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s overall impact on biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methylpropene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-2-methylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-4(2)3-5/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEGQJLHQSTGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326816
Record name 3-Bromo-2-methylpropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1458-98-6
Record name Methallyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1458-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methylpropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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